Propan-2-yl 7-[4-(dimethylamino)phenyl]-2-methyl-4-[4-(morpholin-4-yl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Overview
Description
Isopropyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-[4-(4-morpholinyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound with a unique structure that combines several functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its structure includes a quinoline core, which is a heterocyclic aromatic organic compound, and several substituents that contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 7-[4-(dimethylamino)phenyl]-2-methyl-4-[4-(morpholin-4-yl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of Substituents: The dimethylamino and morpholinyl groups can be introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-[4-(4-morpholinyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and amines are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce dihydroquinoline compounds.
Scientific Research Applications
Isopropyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-[4-(4-morpholinyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a photoinitiator in polymer chemistry .
Mechanism of Action
The mechanism of action of Propan-2-yl 7-[4-(dimethylamino)phenyl]-2-methyl-4-[4-(morpholin-4-yl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone: This compound is also a photoinitiator and shares some structural similarities with Propan-2-yl 7-[4-(dimethylamino)phenyl]-2-methyl-4-[4-(morpholin-4-yl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate.
Ethyl 4-(dimethylamino)benzoate: Another compound with a dimethylamino group, used in similar applications.
Uniqueness
Isopropyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-[4-(4-morpholinyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is unique due to its specific combination of functional groups and its ability to act as a versatile intermediate in organic synthesis. Its structure allows for a wide range of chemical modifications, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
propan-2-yl 7-[4-(dimethylamino)phenyl]-2-methyl-4-(4-morpholin-4-ylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N3O4/c1-20(2)39-32(37)29-21(3)33-27-18-24(22-6-10-25(11-7-22)34(4)5)19-28(36)31(27)30(29)23-8-12-26(13-9-23)35-14-16-38-17-15-35/h6-13,20,24,30,33H,14-19H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVHQMBJSLZZTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N5CCOCC5)C(=O)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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